

Picrinine: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrinine, a complex monoterpenoid indole alkaloid, presents a formidable challenge and a compelling opportunity in the field of natural product chemistry and drug discovery. First isolated from Alstonia scholaris in 1965, its intricate, cage-like architecture and significant biological activities have spurred extensive research into its chemical and pharmacological properties.[1][2][3][4] This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of **picrinine**, offering a valuable resource for researchers engaged in its study and utilization.

Chemical Structure and Properties

Picrinine is a member of the akuammiline family of alkaloids, characterized by a highly complex, polycyclic framework.[1][2][4] Its molecular formula is C₂₀H₂₂N₂O₃, with a molar mass of 338.4 g/mol .[2][4][5] The molecule's daunting architecture incorporates a furoindoline core fused to a densely functionalized cyclohexyl ring, which is part of a bridged [3.3.1]-azabicyclic system.[1][3] Notably, **picrinine** possesses six stereogenic centers, five of which are contiguous, and contains two N,O-acetal linkages within its polycyclic skeleton.[1][3]

The systematic IUPAC name for **picrinine**, which precisely defines its absolute stereochemistry, is methyl (1R,9R,11S,14E,15R,17S,19R)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.1⁹,1⁵.0¹,9.0³,8.0¹²,1⁷]nonadeca-3,5,7-triene-19-carboxylate.[2]



Physicochemical Properties

A summary of the key physicochemical properties of **picrinine** is presented in the table below.

Property	Value	Reference
Molecular Formula	C20H22N2O3	[2][4][6]
Molar Mass	338.40 g/mol	[2][5]
Appearance	Powder	[4]
Purity	≥98% (HPLC)	[4][6]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[4][7]

Spectral Data

The structural elucidation of **picrinine** has been heavily reliant on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. While a complete, publicly available dataset of assigned ¹H and ¹³C NMR chemical shifts and coupling constants is not readily available in a consolidated format, the total synthesis and structural analysis papers are the primary sources for such detailed information.[1][3]

Stereochemistry

The stereochemistry of **picrinine** is a defining feature of its chemical identity and biological activity. The molecule contains six stereocenters, leading to a specific three-dimensional arrangement of its atoms. The absolute configuration of these stereocenters has been unequivocally determined through a combination of total synthesis and X-ray crystallography.[8]

The established stereochemical descriptors for the chiral centers of **picrinine** are: 1R, 9R, 11S, 15R, 17S, and 19R.[2] The geometry of the ethylidene group is specified as E.[2]

Visualization of the Chemical Structure

The complex, three-dimensional structure of **picrinine** is best understood through visualization.



Caption: 2D representation of the chemical structure of **picrinine**.

Experimental Protocols

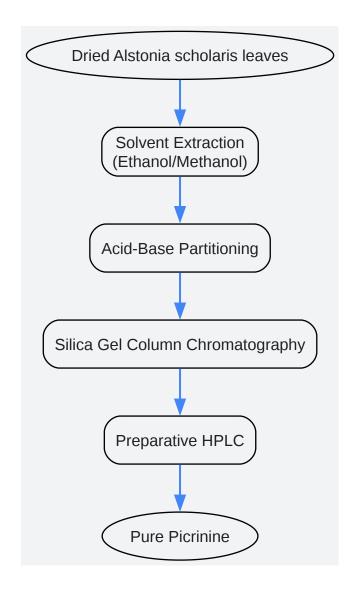
The determination of the complex structure and stereochemistry of **picrinine** relies on a combination of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Isolation of Picrinine from Alstonia scholaris

Picrinine is naturally found in the leaves and bark of Alstonia scholaris.[1][2][4][9] A general protocol for its isolation involves the following steps:

- Extraction: The dried and powdered plant material (e.g., leaves) is subjected to extraction with a suitable solvent, typically ethanol or methanol.[10]
- Fractionation: The crude extract is then partitioned between an acidic aqueous solution and an organic solvent (e.g., ethyl acetate) to separate the alkaloids from other plant constituents. The aqueous layer containing the protonated alkaloids is then basified and reextracted with an organic solvent.
- Chromatography: The resulting alkaloid fraction is subjected to column chromatography over silica gel.[10] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is employed to separate the individual alkaloids.
- Purification: Fractions containing picrinine, as identified by thin-layer chromatography
 (TLC), are combined and further purified by repeated column chromatography or preparative
 high-performance liquid chromatography (HPLC) to yield pure picrinine.





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Caption: General workflow for the isolation of **picrinine**.

2D NMR Spectroscopy for Structural Elucidation

Two-dimensional NMR spectroscopy is indispensable for determining the complex connectivity and relative stereochemistry of **picrinine**.

- Sample Preparation: Approximately 5-10 mg of purified **picrinine** is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- Data Acquisition: A suite of 2D NMR experiments is performed on a high-field NMR spectrometer (≥ 500 MHz). This typically includes:

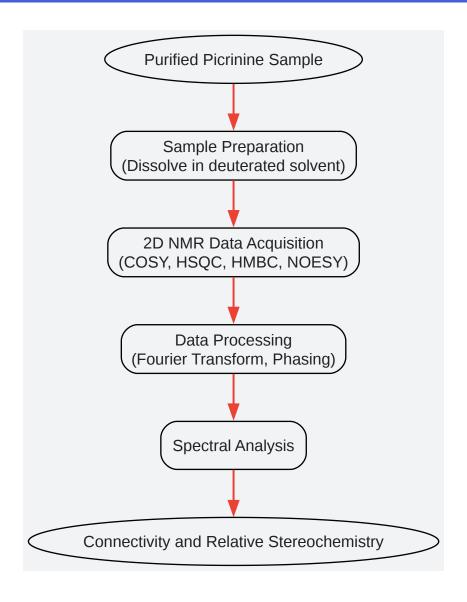
Foundational & Exploratory





- COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings and trace out the proton networks within the molecule.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems and identifying quaternary carbons.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing key information about the relative stereochemistry.
- Data Processing and Analysis: The acquired data is processed using appropriate software.
 This involves Fourier transformation, phasing, and baseline correction. The resulting 2D spectra are then analyzed to piece together the molecular structure and determine the relative spatial arrangement of the atoms.







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